molecular formula C2H5ClO<br>ClCH2CH2OH<br>C2H5ClO B045725 2-Chloroethanol CAS No. 107-07-3

2-Chloroethanol

Cat. No. B045725
CAS RN: 107-07-3
M. Wt: 80.51 g/mol
InChI Key: SZIFAVKTNFCBPC-UHFFFAOYSA-N
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Description

2-Chloroethanol is a chemical compound known for its role in various industrial and chemical reactions. It can be synthesized through the reaction between ethylene oxide and a free chloride ion, commonly found in materials such as polyvinyl chloride when sterilized with ethylene oxide (Guess, 1970). This synthesis process highlights the formation of 2-chloroethanol as a byproduct in certain sterilization procedures, underlining its relevance in the context of material safety and chemical processing.

Synthesis Analysis

The synthesis of 2-chloroethanol has been detailed through various scientific studies, emphasizing its formation from ethylene glycol and hydrogen chloride in different environments. Notably, in a water-like environment, the reaction's barrier is significantly lowered, facilitating the production of 2-chloroethanol (Hull, Soliday, & Raston, 2020). These findings are crucial for understanding the chemical pathways and conditions favorable for 2-chloroethanol synthesis, particularly in industrial settings.

Molecular Structure Analysis

The molecular structure and dynamics of 2-chloroethanol have been extensively studied, revealing its intramolecular hydrogen bonding and specific molecular geometries. Research has shown that 2-chloroethanol predominantly exists in a gauche conformation due to the intramolecular hydrogen bond between the hydroxyl and chloride groups, influencing its physical and chemical properties (Azrak & Wilson, 1970).

Chemical Reactions and Properties

2-Chloroethanol participates in various chemical reactions, including its decomposition into acetaldehyde and hydrogen chloride under specific conditions. This decomposition highlights its reactive nature and the potential for forming other chemical compounds through decomposition processes (Skingle & Stimson, 1976). Furthermore, its reaction dynamics with other substances, such as in the reduction of chlorinated ethanes, underscore its utility in environmental remediation efforts (Song & Carraway, 2005).

Physical Properties Analysis

The physical properties of 2-chloroethanol, such as its density and ultrasonic velocity, have been analyzed in different solvents and temperatures, providing insight into its interactions and behavior in various environments. These studies contribute to a deeper understanding of 2-chloroethanol's physical characteristics and its applications in scientific and industrial contexts (Reddy, Rao, & Rambabu, 2016).

Chemical Properties Analysis

The chemical properties of 2-chloroethanol, including its reactivity and interaction with other chemical substances, have been explored through studies focusing on its molecular dynamics and reaction mechanisms. These investigations provide valuable information on the compound's chemical behavior, aiding in the development of applications and safety protocols involving 2-chloroethanol (Buemi, 1994).

Scientific Research Applications

  • Neurotoxicity Studies : 2-Chloroethanol exposure increases MMP-9 expression in rat astrocytes, potentially contributing to brain edema formation induced by 1,2-DCE poisoning. This insight is crucial for understanding the neurotoxic effects of certain chemicals (Wang et al., 2017).

  • Chromatography and Analysis : In chromatographic analysis, a 2-chloroethanol derivative is used for more sensitive detection and longer retention time in the electron capture gas chromatographic analysis of DDA (Cranmer & Copeland, 1973).

  • Cellular Studies : Research has shown that 2-chloroethanol can induce apoptosis and mitochondria dysfunction in neurons, providing insights into its cellular effects (陳俊宏, 2012).

  • Mitochondrial Function Research : Chloroethanols, including 2-chloroethanol, are known to stimulate mitochondrial respiration by uncoupling oxidative phosphorylation (Bhat, Asimakis, & Ansari, 1991).

  • Toxicological Studies : It plays a significant role in chronic intoxication, causing immune system dysfunctions and changes in cytokine content (Zabrodskii, 2018). Additionally, its acute toxicity to tissues has been studied, highlighting its inflammatory reaction and subcellular changes (Bruckner & Guess, 1972).

  • Degradation and Environmental Impact : Its degradation mechanism by hydrogen peroxide under ultraviolet irradiation has been elucidated, showing the production of Cl ions, various acids, and acetaldehyde (Pace et al., 1995). Moreover, Pseudomonas putida US 2 has been shown to degrade 2-chloroethanol, which could be beneficial for wastewater treatment and soil decontamination (Knippschild & Rehm, 1995).

  • Astronomical and Physical Chemistry : 2-chloroethanol is studied in FIR spectroscopy and DFT calculations for its potential formation in interstellar molecular clouds (Hull, Soliday, & Raston, 2020).

Safety And Hazards

2-Chloroethanol is highly toxic and flammable . It is classified as an extremely hazardous substance in the United States . It can be absorbed through skin contact, and thus proper protection like chemically resistant gloves must be worn when handling the compound . The lethal dose LD50 is 81-89 mg/kg in rats .

properties

IUPAC Name

2-chloroethanol
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InChI

InChI=1S/C2H5ClO/c3-1-2-4/h4H,1-2H2
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InChI Key

SZIFAVKTNFCBPC-UHFFFAOYSA-N
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Canonical SMILES

C(CCl)O
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Molecular Formula

C2H5ClO, Array
Record name ETHYLENE CHLOROHYDRIN
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DSSTOX Substance ID

DTXSID1021877
Record name 2-Chloroethanol
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Molecular Weight

80.51 g/mol
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Physical Description

Ethylene chlorohydrin is a colorless liquid with an ether-like odor. It is soluble in water and is also a combustible liquid. Its vapors are heavier than air and it is very toxic by inhalation and skin absorption. Prolonged exposure to low concentrations or short term exposure to high concentrations may result in adverse health effects., Colorless liquid with a faint, ether-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a faint, ether-like odor.
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Boiling Point

262 °F at 760 mmHg (EPA, 1998), 128-130 °C @ 760 MM HG, 128-130 °C, 262 °F
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Flash Point

140 °F (EPA, 1998), 40 °C, 105 °F (40 °C) (open cup), 60 °C c.c., 140 °F
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992), SOL IN ALL PROPORTIONS IN WATER, ALC, ORG SOLVENTS; SLIGHTLY SOL IN ETHER, SOL IN VARIOUS RESINS, Infinitely soluble in aqueous solution (1X10+6 mg/l @ 25 °C), Solubility in water: miscible, Miscible
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Density

1.197 (EPA, 1998) - Denser than water; will sink, 1.197 @ 20 °C/4 °C, WHEN HEATED WITH WATER TO 100 °C IT DECOMPOSES INTO GLYCOL & ALDEHYDE; WHEN HEATED TO 184 °C, IT DECOMPOSES INTO ETHYLENE CHLORIDE & ACETALDEHYDE; DENSITY OF SATURATED AIR: 1.011 @ 20 °C; 1.022 @ 30.3 °C; PERCENT IN SATURATED AIR: 0.644 @ 20 °C; 1.32 @ 30.3 °C, Relative density (water = 1): 1.2, 1.2, 1.20
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Vapor Density

2.78 (EPA, 1998) - Heavier than air; will sink (Relative to Air), 2.78 (AIR= 1), Relative vapor density (air = 1): 2.78, 2.78
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Vapor Pressure

4.9 mmHg (EPA, 1998), 7.18 [mmHg], Vapor pressure = 7.18 mm Hg @ 25 °C, 4.9 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 0.65, 5 mmHg
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Record name ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL)
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Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
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Impurities

THE COMMERCIAL PRODUCT CONTAINS AS ITS CHIEF IMPURITIES ETHYLENE DICHLORIDE & DICHLOROETHYL ETHER.
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Product Name

2-Chloroethanol

Color/Form

COLORLESS GLYCERINE-LIKE LIQ, Colorless liquid.

CAS RN

107-07-3, 59826-67-4
Record name ETHYLENE CHLOROHYDRIN
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Record name Ethylene chlorohydrin (2-Chloroethanol)
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Record name ETHYLENE CHLOROHYDRIN
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Record name ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL)
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Melting Point

-89.5 °F (EPA, 1998), -67.5 °C, -67 °C, -90 °F
Record name ETHYLENE CHLOROHYDRIN
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Record name 2-CHLOROETHANOL
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Record name ETHYLENE CHLOROHYDRIN (2-CHLOROETHANOL)
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Record name Ethylene chlorohydrin
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Synthesis routes and methods I

Procedure details

A two neck Kjeldahl flask of 50 ml into which a stirrer was put was charged with 2.15 g (10 mmol) of 1-adamantylmethyl chloromethyl ether obtained in (1), 0.97 g (12 mmol) of 2-chloroethanol, 1.52 g (15 mmol) of triethylamine and dried THF, and it was equipped with a coiled condenser to reflux and stir the solution for 8 hours. Triethylamine hydrochloride was filtered, and gas chromatographic analysis was carried out to find that chloroethyl chloromethyl ether was completely converted and that 2.25 g (8.7 mmol, isolation yield: 86.9%) of a colorless liquid which was the intended product was obtained at a selectivity of 98.5%.
Quantity
1.52 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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2.15 g
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Synthesis routes and methods II

Procedure details

German Published Application DAS 1,191,652 states that, for example, pyridinium ethylsulfate (2-pyridinium-1-sulfatoethane) can be prepared in an expensive procedure by reacting hydroxyethylpyridinium chloride, obtained from pyridine and ethylenechlorohydrin, with chlorosulfonic acid. In this procedure too, the yield and purity are unsatisfactory.
Name
pyridinium ethylsulfate
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Chloroethanol
Reactant of Route 2
2-Chloroethanol
Reactant of Route 3
2-Chloroethanol
Reactant of Route 4
2-Chloroethanol
Reactant of Route 5
2-Chloroethanol
Reactant of Route 6
2-Chloroethanol

Citations

For This Compound
9,080
Citations
T Wang, X Jin, Y Liao, Q Sun, C Luo, G Wang, F Zhao… - Cells, 2018 - mdpi.com
… As the metabolite of 1,2-DCE, 2-chloroethanol (2-CE) is more reactive, and might play an important role in the toxic effects of 1,2-DCE. In our previous studies, we found that matrix …
Number of citations: 36 www.mdpi.com
EJ Hintsa, X Zhao, YT Lee - The Journal of chemical physics, 1990 - pubs.aip.org
… experiments on 2-chloroethanol at 193 nm to determine the primary photochemical pathways and the translational energy release. Because 2-chloroethanol absorbs very weakly, only …
Number of citations: 83 pubs.aip.org
DJ Reed, HE May, RB Boose, KM Gregory… - Cancer Research, 1975 - AACR
… 1-nitrosourea or 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea in buffer under physiological conditions resulted in the formation of a significant quantity of 2-chloroethanol …
Number of citations: 108 aacrjournals.org
JE Wahlberg, A Boman - Dermatology, 1978 - karger.com
… differentiating between different applied amounts of 2-chloroethanol. This solvent was found to … The aim of the present study was to compare the percutaneous toxicity of 2-chloroethanol …
Number of citations: 11 karger.com
A Allemang, C Lester, T Roth, S Pfuhler… - Food and Chemical …, 2022 - Elsevier
… risk assessment approach for 2-chloroethanol. This involved an … oral bioassay for 2-chloroethanol, carcinogenicity weight-of-… for carcinogenicity for 2-chloroethanol. The absence of …
Number of citations: 5 www.sciencedirect.com
JG Baragi, MI Aralaguppi, TM Aminabhavi… - Journal of Chemical & …, 2005 - ACS Publications
… , or + 2-chloroethanol the V E data are positive. These positive V E values vary in the order 2-chloroethanol > … The breaking up of intermolecular H bonding in 2-chloroethanol by anisole …
Number of citations: 152 pubs.acs.org
National Toxicology Program - … technical report series, 1985 - pubmed.ncbi.nlm.nih.gov
… could have tolerated a higher dose of 2-chloroethanol. Male mice probably could not have … to the dermal application of 2-chloroethanol. 2-Chloroethanol was mutagenic in Salmonella …
Number of citations: 8 pubmed.ncbi.nlm.nih.gov
RG Azrak, EB Wilson - The Journal of Chemical Physics, 1970 - pubs.aip.org
… with analysis of the microwave spectra of 2-chloroethanol and 2-bromoethanol. For each … Vi brationally exited states for 2-chloroethanol have been assigned to the CC torsion (155 …
Number of citations: 144 pubs.aip.org
MM Munde, N Kishore - Journal of solution chemistry, 2003 - Springer
… On the other hand, solvents, such as, TFE or 2-chloroethanol, which … In this paper, we report the partial molar volume of 2-chloroethanol as a … −3 aqueous 2-chloroethanol at 35.0 ◦ C. …
Number of citations: 22 link.springer.com
A Hartwig, MAK Commission - series.publisso.de
… Compounds in the Work Area has re-evaluated 2-chloroethanol [107-07-3], considering all … classification of 2-chloroethanol in Pregnancy Risk Group C is retained. 2-Chloroethanol is …
Number of citations: 4 series.publisso.de

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